2,3,4-Trifluoro-5-methylaniline molecular structure and IUPAC name
2,3,4-Trifluoro-5-methylaniline molecular structure and IUPAC name
An In-Depth Technical Guide to 2,3,4-Trifluoro-5-methylaniline: Structure, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are instrumental in optimizing the pharmacological profiles of therapeutic candidates, enhancing properties such as metabolic stability, binding affinity, and membrane permeability. Among these valuable synthons, fluorinated anilines represent a privileged class of intermediates, frequently employed in the construction of targeted therapeutics, most notably kinase inhibitors.
This technical guide provides a comprehensive scientific overview of 2,3,4-trifluoro-5-methylaniline, a specialized aromatic amine. While this specific compound is not widely documented, this guide will elucidate its molecular structure, physicochemical properties, and strategic value. By leveraging established principles of organic chemistry and drawing parallels from closely related analogues, we will present a robust, proposed synthesis protocol and explore its potential applications for researchers, medicinal chemists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The precise arrangement of substituents on the aniline ring dictates the molecule's utility as a chemical building block. The combination of three adjacent fluorine atoms with a methyl group creates a unique electronic and steric profile.
IUPAC Name and Structural Identifiers
The formal nomenclature and key identifiers for the molecule are detailed below. It is important to note that a specific CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel or less-common research chemical.
| Identifier | Value | Source |
| IUPAC Name | 2,3,4-Trifluoro-5-methylaniline | - |
| Molecular Formula | C₇H₆F₃N | - |
| SMILES | CC1=CC(=C(C(=C1F)F)F)N | - |
| InChI | InChI=1S/C7H6F3N/c1-4-2-5(11)7(10)6(9)3-8/h2-3H,8H2,1H3 | - |
| InChIKey | FEXUFPJPMDRJLS-UHFFFAOYSA-N | - |
Structural and Electronic Analysis
The 2,3,4-trifluoro-5-methylaniline structure is characterized by a complex interplay of electronic effects:
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Fluorine Substituents: The three fluorine atoms are potent electron-withdrawing groups, significantly lowering the pKa of the aniline nitrogen compared to non-fluorinated anilines. This modulation of basicity is critical for tuning the binding interactions of derivative compounds within biological targets like the ATP-binding pocket of kinases.[1]
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Amino and Methyl Groups: The amino (-NH₂) and methyl (-CH₃) groups are electron-donating. The methyl group provides a lipophilic anchor and can serve as a metabolic blocker, preventing oxidative degradation at that position—a common strategy to enhance the in vivo half-life of drug candidates.[2]
Physicochemical Data Summary
The following table summarizes the calculated and estimated physicochemical properties. These values are derived from computational models and comparison with the well-documented analogue, 2,3,4-trifluoroaniline (CAS 3862-73-5).[3][4]
| Property | Value (Predicted/Estimated) | Notes |
| Molecular Weight | 165.12 g/mol | Calculated |
| Density | ~1.4 g/mL | Estimated based on 2,3,4-trifluoroaniline (1.393 g/mL). |
| Boiling Point | > 92 °C @ 48 mmHg | Expected to be higher than 2,3,4-trifluoroaniline due to increased molecular weight. |
| Appearance | Colorless to light yellow liquid | Typical appearance for aromatic amines. |
| Solubility | Soluble in organic solvents (DCM, THF, Ether); insoluble in water. | Based on general properties of similar compounds.[5] |
Rationale and Proposed Synthesis
The synthesis of 2,3,4-trifluoro-5-methylaniline requires a regioselective approach to install the amino group onto the pre-functionalized aromatic ring. The following protocol is a proposed, robust pathway based on foundational organic chemistry transformations.
Strategic Value in Drug Design
The substitution pattern of 2,3,4-trifluoro-5-methylaniline is not arbitrary. It is designed to confer specific advantages to a larger drug molecule:
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Metabolic Blocking: The fluorine atoms, particularly at the C2 and C4 positions, and the methyl group at C5, shield the ring from oxidative metabolism by cytochrome P450 enzymes, a critical step in improving drug stability.[2]
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pKa Modulation: The powerful inductive effect of the fluorine atoms lowers the basicity of the amine, which can be crucial for optimizing interactions with specific amino acid residues (e.g., in a kinase hinge region) and improving cell permeability.[1]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal interactions (e.g., with backbone amides) and the methyl group can occupy hydrophobic pockets, collectively increasing the binding affinity and selectivity of an inhibitor.[1][6]
Proposed Synthetic Protocol
This two-step synthesis starts from the commercially available precursor 1,2,3-trifluoro-5-methylbenzene (also known as 3,4,5-trifluorotoluene).
Step 1: Nitration of 1,2,3-Trifluoro-5-methylbenzene
The first step is an electrophilic aromatic substitution to introduce a nitro group. The substitution is directed to the C6 position (ortho to the methyl group) due to the activating effect of the methyl group.
-
Reagents and Conditions:
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Starting Material: 1,2,3-Trifluoro-5-methylbenzene (1.0 eq)[7]
-
Nitrating Agent: Fuming Nitric Acid (HNO₃, ~1.5 eq)
-
Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
-
Temperature: 0 °C to 25 °C
-
-
Protocol:
-
To a flask cooled in an ice bath (0 °C), slowly add concentrated H₂SO₄ to 1,2,3-trifluoro-5-methylbenzene.
-
Add fuming HNO₃ dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (DCM).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1,2,3-trifluoro-5-methyl-6-nitrobenzene.[8][9]
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Step 2: Reduction of the Nitro Group
The final step involves the reduction of the nitro intermediate to the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reagents and Conditions:
-
Starting Material: 1,2,3-Trifluoro-5-methyl-6-nitrobenzene (1.0 eq)
-
Catalyst: 10% Palladium on Carbon (Pd/C, ~5 mol%)
-
Hydrogen Source: H₂ gas (balloon or Parr hydrogenator)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
-
Protocol:
-
Dissolve the nitro compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with H₂ gas. Maintain a positive pressure of H₂ with a balloon or use a Parr apparatus.
-
Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed. The reduction of nitroaromatics is a well-established and reliable transformation.[10][11]
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 2,3,4-trifluoro-5-methylaniline. The product can be purified by column chromatography if necessary.
-
Synthetic Workflow Visualization
Caption: Proposed two-step synthesis of 2,3,4-trifluoro-5-methylaniline.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the final product is essential. The following are the expected spectroscopic signatures for 2,3,4-trifluoro-5-methylaniline.
-
¹H NMR:
-
A singlet in the range of 2.0-2.5 ppm corresponding to the methyl (-CH₃) protons.
-
A broad singlet or multiplet between 3.5-4.5 ppm for the amine (-NH₂) protons.
-
A single aromatic proton signal, likely a multiplet due to H-F coupling, in the aromatic region (6.5-7.5 ppm).
-
-
¹⁹F NMR:
-
Three distinct signals in the typical aromatic C-F region, each showing complex coupling to each other and to the aromatic proton.
-
-
FT-IR:
-
Two characteristic N-H stretching bands for a primary amine in the 3300-3500 cm⁻¹ region.
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C-H stretching bands for the aromatic ring and methyl group around 2850-3100 cm⁻¹.
-
Strong C-F stretching absorptions in the 1100-1400 cm⁻¹ range.
-
-
Mass Spectrometry (EI):
-
A molecular ion (M⁺) peak at m/z = 165.
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Applications in Research and Drug Development
The primary application of 2,3,4-trifluoro-5-methylaniline is as a specialized building block for the synthesis of complex, biologically active molecules, particularly in oncology.
Role as a Key Building Block for Kinase Inhibitors
Aniline derivatives are prevalent scaffolds in a multitude of FDA-approved kinase inhibitors. The aniline nitrogen often serves as a critical hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding site.[1][12] The specific substitution pattern of 2,3,4-trifluoro-5-methylaniline makes it an ideal candidate for incorporation into inhibitors targeting a range of kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Epidermal Growth Factor Receptor (EGFR)[12]
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Abl Kinase[12]
-
Casein Kinase 2 (CSNK2)[2]
The non-methylated analogue, 2,3,4-trifluoroaniline, is a known intermediate for quinolone antibiotics, demonstrating the broad utility of this substitution pattern in bioactive compounds.[13]
Mechanistic Advantages in Bioactive Molecules
The structural features of this molecule directly translate into functional advantages for a drug candidate, creating a self-validating system where improved physicochemical properties lead to enhanced biological performance.
Caption: Relationship between structure, properties, and pharmacological outcome.
Conclusion
2,3,4-Trifluoro-5-methylaniline represents a highly specialized yet strategically valuable building block for modern chemical research and drug discovery. While not a commonplace reagent, its unique combination of electron-withdrawing fluorine atoms and an electron-donating methyl group provides medicinal chemists with a powerful tool to address common challenges in lead optimization, including metabolic instability and insufficient binding affinity. The proposed synthetic route offers a clear and viable pathway for its preparation, enabling its use in the development of next-generation targeted therapeutics. As the demand for highly specific and durable kinase inhibitors continues to grow, the utility of precisely functionalized intermediates like 2,3,4-trifluoro-5-methylaniline will undoubtedly expand.
References
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Schmalzbauer, M., et al. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development, 27(5), 903–910. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Application of Trifluoromethyl Substituted Free Anilines. Retrieved from [Link]
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Karabulut, S., et al. (2011). Synthesis and characterization of fluorine-substituted polyanilines. Synthetic Metals, 161(15-16), 1698-1705. Retrieved from [Link]
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Ornelas, A., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 27(17), 5649. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the meta-trifluoromethylaniline synthesis. Retrieved from [Link]
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Martin, M. P., et al. (2012). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Chemical Biology, 7(4), 698-706. Retrieved from [Link]
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Misevičius, L., et al. (2018). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 19(11), 3629. Retrieved from [Link]
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